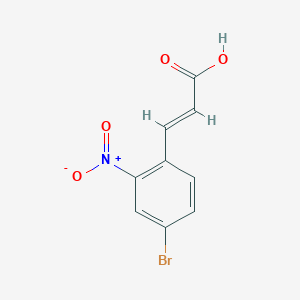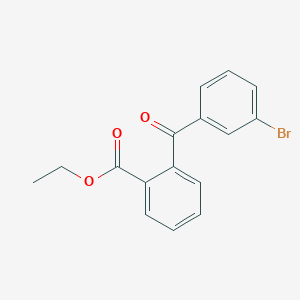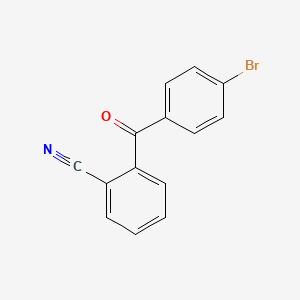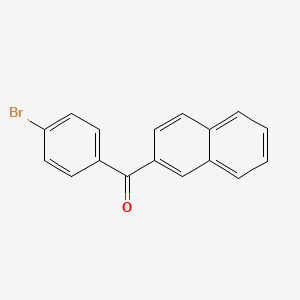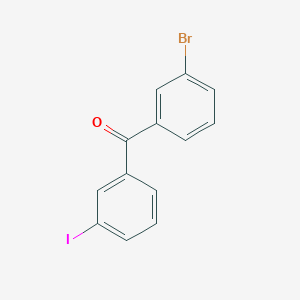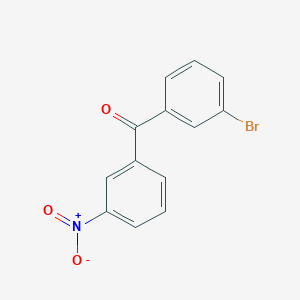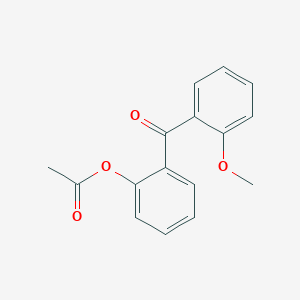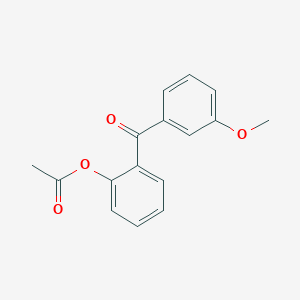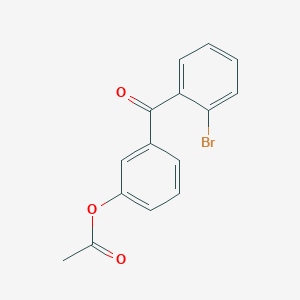
3-Acetoxy-2'-bromobenzophenone
Overview
Description
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in various industries and have shown diverse biological activities .
Mode of Action
It’s worth noting that benzamides have been known to exhibit a range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects .
Biochemical Pathways
Some benzamides have been shown to exhibit antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress .
Result of Action
Benzamides have been known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
A study on a related compound, 2-bromobenzophenone, showed anomalies in its heat capacity, suggesting that temperature could influence its properties .
Biochemical Analysis
Biochemical Properties
3-Acetoxy-2’-bromobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions are crucial for its function in biochemical processes. The compound’s interaction with enzymes such as cytochrome P450 can lead to its oxidation, which is a common metabolic pathway for many xenobiotics . Additionally, 3-Acetoxy-2’-bromobenzophenone can form adducts with proteins, influencing their function and stability.
Molecular Mechanism
At the molecular level, 3-Acetoxy-2’-bromobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Additionally, 3-Acetoxy-2’-bromobenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Acetoxy-2’-bromobenzophenone in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 3-Acetoxy-2’-bromobenzophenone can result in cumulative effects on cellular function, such as persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Acetoxy-2’-bromobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage is required to elicit a biological response. High doses of 3-Acetoxy-2’-bromobenzophenone can also lead to toxic or adverse effects, such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
3-Acetoxy-2’-bromobenzophenone is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, it can be conjugated with glucuronic acid, glutathione, or other cofactors, leading to the formation of more water-soluble metabolites that are excreted from the body. These metabolic pathways are essential for the detoxification and elimination of 3-Acetoxy-2’-bromobenzophenone.
Transport and Distribution
The transport and distribution of 3-Acetoxy-2’-bromobenzophenone within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-Acetoxy-2’-bromobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and toxicity.
Subcellular Localization
3-Acetoxy-2’-bromobenzophenone is localized in specific subcellular compartments, where it exerts its biological effects. The compound can be targeted to organelles such as the mitochondria, endoplasmic reticulum, and nucleus, depending on its chemical properties and post-translational modifications . These targeting signals are essential for the compound’s activity and function, as they determine its interaction with specific biomolecules and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’-bromobenzophenone typically involves the acetylation of 2’-bromobenzophenone. One common method is the Friedel-Crafts acylation reaction, where 2’-bromobenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: While specific industrial production methods for 3-Acetoxy-2’-bromobenzophenone are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-2’-bromobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 3-Hydroxy-2’-bromobenzophenone.
Oxidation: 3-Acetoxy-2’-bromobenzoic acid.
Scientific Research Applications
3-Acetoxy-2’-bromobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
2’-Bromobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Acetoxybenzophenone:
Uniqueness: 3-Acetoxy-2’-bromobenzophenone is unique due to the presence of both the bromine and acetoxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
[3-(2-bromobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIBCDQSQAPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641632 | |
| Record name | 3-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-57-7 | |
| Record name | Methanone, [3-(acetyloxy)phenyl](2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


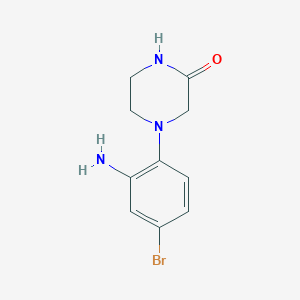
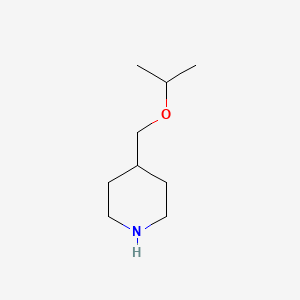

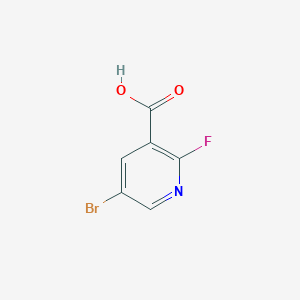
![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
